The synthesis of NVS-STG2 involves several key steps that are critical for its biological activity. The compound is derived from NVS-STG1 by introducing a 3-methoxy modification on the 4-aminobenzoic group. The synthetic route emphasizes the importance of incorporating a bulky hydrophobic group, specifically a tert-butyl group, which is essential for maintaining its activity. The structure of NVS-STG2 can be represented as follows:
The synthesis process also includes rigorous characterization through techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) to ensure purity and structural integrity .
The molecular structure of NVS-STG2 reveals critical interactions that facilitate its role as an agonist for STING. The compound's structure includes:
Cryo-electron microscopy studies have shown that NVS-STG2 can induce the formation of high-order oligomers from STING dimers, significantly enhancing its activation potential compared to other compounds like cyclic guanosine monophosphate .
NVS-STG2 participates in several chemical reactions primarily focused on activating the STING pathway. The key reactions include:
The technical details indicate that NVS-STG2 acts synergistically with other known STING agonists like cyclic guanosine monophosphate and C53 to enhance oligomer formation .
The mechanism by which NVS-STG2 activates STING involves several steps:
Data from experiments indicate that mutations in key residues (e.g., R95) significantly impair the binding and activation capabilities of NVS-STG2, underscoring the importance of these interactions in its mechanism .
NVS-STG2 has significant potential in scientific research, particularly in immunology and cancer therapy:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 21105-15-7
CAS No.: